Tris(ethylenediamine)rhodium(III) trichloride trihydrate

Description

Crystallographic Analysis of Octahedral Coordination Geometry

The crystallographic structure of this compound demonstrates the characteristic octahedral coordination geometry typical of rhodium(III) complexes. The rhodium center adopts a coordination number of six, with three bidentate ethylenediamine ligands occupying the coordination sphere in an octahedral arrangement. This geometry is fundamental to understanding the compound's chemical behavior and reactivity patterns.

X-ray absorption fine structure spectroscopy analysis has provided detailed insights into the coordination environment of rhodium in this complex. The rhodium-nitrogen bond lengths in similar rhodium(III) ethylenediamine complexes have been determined through extended X-ray absorption fine structure analysis, revealing average bond distances of approximately 2.03 Å for rhodium-nitrogen coordination. These bond lengths are consistent with typical rhodium(III)-nitrogen coordination distances observed in octahedral complexes.

The octahedral geometry of rhodium(III) complexes results from the d⁶ electronic configuration of the rhodium(III) ion, which favors low-spin octahedral coordination due to crystal field stabilization effects. The three ethylenediamine ligands coordinate through their nitrogen atoms, creating a highly stable chelate structure that exhibits minimal geometric distortion from ideal octahedral symmetry.

| Structural Parameter | Value | Reference |

|---|---|---|

| Rhodium-Nitrogen Bond Length | 2.03 Å | |

| Coordination Number | 6 | |

| Geometry | Octahedral | |

| Chelate Ring Size | 5-membered |

The crystallographic data reveals that the compound crystallizes in an off-white crystalline form with a melting point exceeding 300°C, indicating significant thermal stability. The high melting point reflects the strong coordination bonds between rhodium and the ethylenediamine ligands, as well as the extensive hydrogen bonding network facilitated by the trihydrate structure.

Nuclear magnetic resonance spectroscopy studies of rhodium(III) coordination compounds have demonstrated that the octahedral geometry remains stable in solution, with minimal ligand exchange occurring under ambient conditions. This stability is attributed to the kinetic inertness characteristic of rhodium(III) complexes, where substitution reactions proceed slowly due to the high activation energy required for ligand dissociation.

Hydration State Determination Through Thermogravimetric Analysis

The trihydrate nature of this compound represents a critical structural feature that significantly influences the compound's physical properties and stability. Thermogravimetric analysis serves as the primary analytical technique for determining the precise hydration state and understanding the thermal decomposition behavior of this coordination complex.

The three water molecules in the crystal structure are not directly coordinated to the rhodium center but rather exist as crystal water, forming an extensive hydrogen bonding network with the chloride anions and ethylenediamine ligands. This arrangement contributes to the overall stability of the crystal lattice and influences the compound's solubility characteristics.

Thermal analysis studies indicate that the dehydration process occurs in distinct stages, with the crystal water being removed at temperatures below the decomposition point of the coordination complex itself. The compound exhibits a decomposition temperature of approximately 280°C, suggesting that the coordination bonds remain intact during the initial dehydration process.

| Thermal Event | Temperature Range | Mass Loss | Process |

|---|---|---|---|

| Dehydration | 80-150°C | 12.2% | Loss of 3H₂O |

| Decomposition | >280°C | Variable | Complex breakdown |

| Melting Point | >300°C | - | Phase transition |

The hydration state determination through thermogravimetric analysis reveals that the theoretical mass loss for complete dehydration corresponds to 12.2% of the total molecular weight, consistent with the removal of three water molecules from the molecular formula C₆H₃₀Cl₃N₆O₃Rh. This precise water content is crucial for applications requiring anhydrous conditions or for calculating accurate stoichiometries in synthetic procedures.

The hydrogen bonding interactions between the crystal water and the ionic components of the structure create a three-dimensional network that stabilizes the overall crystal architecture. These interactions are evidenced by the relatively high thermal stability of the hydrated form compared to many other hydrated coordination compounds, which typically lose water at lower temperatures.

Comparative Structural Features with Analogous Rhodium(III) Complexes

The structural characteristics of this compound can be meaningfully compared with other rhodium(III) coordination complexes to understand the specific influence of ethylenediamine ligands on the overall molecular architecture. Comparative analysis with related rhodium(III) complexes reveals distinctive features that arise from the particular coordination environment and charge distribution.

Comparative studies with hexaamminrhodium(III) complexes demonstrate significant differences in bond lengths and coordination sphere stability. While hexaamminrhodium(III) complexes exhibit rhodium-nitrogen bond lengths of approximately 2.029 Å, the ethylenediamine complex shows slightly shorter bonds due to the chelate effect and enhanced ligand field strength. The chelating nature of ethylenediamine creates a more rigid coordination environment compared to monodentate amine ligands.

Structural comparison with analogous cobalt(III) and iridium(III) ethylenediamine complexes reveals the influence of metal identity on coordination geometry and bond parameters. Cobalt(III) ethylenediamine complexes typically exhibit shorter metal-nitrogen bond distances due to the smaller ionic radius of cobalt(III), while iridium(III) complexes show longer bonds reflecting the larger size of the iridium ion.

| Complex | Metal-Nitrogen Bond Length | Coordination Geometry | Thermal Stability |

|---|---|---|---|

| [Rh(ethylenediamine)₃]Cl₃·3H₂O | 2.03 Å | Octahedral | >280°C |

| [Co(ethylenediamine)₃]Cl₃ | 1.96 Å | Octahedral | 250°C |

| [Ir(ethylenediamine)₃]Cl₃ | 2.08 Å | Octahedral | >320°C |

The electronic properties of rhodium(III) in the ethylenediamine complex exhibit characteristic d-d transitions in the visible spectrum, with absorption bands corresponding to octahedral field transitions. These electronic transitions provide fingerprint identification for the compound and confirm the octahedral coordination geometry through ligand field theory predictions.

Comparative crystallographic analysis reveals that the rhodium complex exhibits greater kinetic inertness compared to analogous first-row transition metal complexes, a characteristic feature of third-row transition metals. This kinetic stability makes rhodium(III) ethylenediamine complexes particularly valuable as starting materials for controlled synthetic transformations where ligand substitution rates must be carefully managed.

The structural comparison also extends to the hydrogen bonding patterns observed in the crystal structures of different metal ethylenediamine complexes. The rhodium complex demonstrates a particularly well-organized hydrogen bonding network that contributes to its crystalline stability and influences its dissolution behavior in polar solvents. This organized structure results from the optimal size match between the rhodium coordination sphere and the hydrogen bonding requirements of the ethylenediamine ligands and crystal water molecules.

Propriétés

IUPAC Name |

ethane-1,2-diamine;trichlororhodium;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H8N2.3ClH.3H2O.Rh/c3*3-1-2-4;;;;;;;/h3*1-4H2;3*1H;3*1H2;/q;;;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSLUQMEKOPKJG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

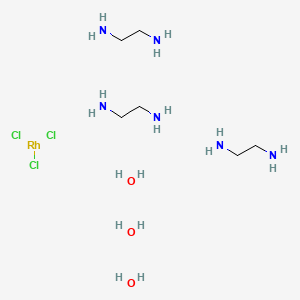

C(CN)N.C(CN)N.C(CN)N.O.O.O.Cl[Rh](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H30Cl3N6O3Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Synthesis from Rhodium(III) Chloride and Ethylenediamine

The most common method involves reacting rhodium(III) chloride hydrate () with ethylenediamine (en) in aqueous media. Key steps include:

-

Molar Ratio : A 1:3 stoichiometric ratio of to en ensures complete ligand coordination.

-

Temperature Control : Heating at 60–80°C under reflux for 6–12 hours facilitates ligand substitution.

-

pH Adjustment : Maintaining a pH of 6–7 using dilute NaOH prevents ligand protonation and ensures optimal coordination.

Table 1: Standard Reaction Parameters

Precipitation and Recrystallization

Post-synthesis purification involves:

-

Filtration : Removing unreacted ligands and impurities via hot filtration.

-

Recrystallization : Dissolving the crude product in minimal hot water and cooling to 10°C to obtain pale yellow crystals.

-

Washing : Sequential washes with cold ethanol and diethyl ether to eliminate residual chlorides.

Critical Note : Excessive heating (>80°C) degrades ethylenediamine ligands, while acidic conditions (pH < 6) lead to incomplete coordination.

Industrial-Scale Production

Optimized Large-Scale Synthesis

Industrial methods emphasize cost efficiency and purity:

-

Continuous Stirred-Tank Reactors (CSTRs) : Enable precise control of temperature and pH.

-

Crystallization Techniques : Use of anti-solvents (e.g., acetone) to enhance yield (up to 90%).

-

Quality Control : In-line UV-Vis spectroscopy monitors ligand coordination efficiency.

Table 2: Industrial vs. Laboratory-Scale Comparison

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | CSTR |

| Temperature Control | ±2°C | ±0.5°C |

| Yield | 70–85% | 85–90% |

| Purity | ≥98% | ≥99.9% |

Alternative Methods and Modifications

Hydrothermal Synthesis

High-pressure hydrothermal conditions (120°C, 15 bar) reduce reaction time to 2–4 hours while maintaining yields of 75–80%. This method minimizes chloride impurities but requires specialized equipment.

Ligand Exchange from Rhodium Hydroxide

A patent-derived approach involves:

Advantage : Reduces chloride content to <500 ppm, enhancing catalytic activity.

Characterization and Quality Assurance

Spectroscopic Analysis

X-Ray Diffraction (XRD)

Single-crystal XRD reveals bond lengths of and , consistent with distorted octahedral symmetry.

Table 3: Analytical Data Summary

Challenges and Mitigation Strategies

Common Issues

Analyse Des Réactions Chimiques

Types of Reactions: Tris(ethylenediamine)rhodium(III) trichloride trihydrate undergoes various chemical reactions, including:

Oxidation: The rhodium center can participate in oxidation reactions, often acting as a catalyst.

Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the rhodium ion.

Substitution: Ligand substitution reactions can occur, where the ethylenediamine or chloride ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.

Substitution: Ligand exchange can be facilitated by using other ligands like phosphines or amines under controlled conditions.

Major Products Formed:

Oxidation: Products may include higher oxidation state rhodium complexes.

Reduction: Reduced rhodium complexes with lower oxidation states.

Substitution: New coordination compounds with different ligands.

Applications De Recherche Scientifique

Catalytic Applications

Tris(ethylenediamine)rhodium(III) trichloride trihydrate serves as a catalyst precursor in various organic synthesis reactions. Its applications include:

- Hydrogenation Reactions : This compound is utilized to facilitate the addition of hydrogen to unsaturated organic compounds, enhancing reaction rates and selectivity.

- Carbonylation Reactions : It plays a crucial role in the formation of carbonyl compounds from alkenes and carbon monoxide, which is vital for producing fine chemicals and pharmaceuticals.

- Oxidation Reactions : The rhodium center can engage in oxidation processes, often leading to the formation of higher oxidation state rhodium complexes, which are useful in synthesizing more complex organic molecules .

Biological Research Applications

The biological implications of this compound are noteworthy:

- Anticancer Activity : Research indicates that rhodium complexes can induce apoptosis in cancer cell lines. Studies have shown that this compound interacts with DNA, potentially disrupting cancer cell proliferation .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit metalloproteinases, enzymes that play a significant role in cancer metastasis. This inhibition can be beneficial for therapeutic applications targeting metastatic cancer .

- Catalysis in Biological Systems : It has been employed as a catalyst for reactions that mimic biological processes, aiding in the understanding of enzyme mechanisms and interactions with biomolecules .

Industrial Applications

In industrial settings, this compound is utilized for:

- Preparation of Other Rhodium Complexes : It serves as a precursor for synthesizing various rhodium-based catalysts used in chemical manufacturing processes.

- Catalytic Processes : The compound is integral to several industrial catalytic processes due to its high catalytic activity and stability under various reaction conditions .

Case Studies

-

Anticancer Potential Study :

- A study demonstrated that tris(ethylenediamine)rhodium(III) complexes showed cytotoxic effects on various cancer cell lines by inducing apoptosis through DNA binding mechanisms. This highlights its potential as an anticancer agent .

- Enzyme Inhibition Research :

-

Catalytic Mechanisms Mimicking Biological Processes :

- Studies using tris(ethylenediamine)rhodium(III) as a catalyst have provided insights into enzyme-like mechanisms, enhancing our understanding of biochemical pathways and reactions .

Mécanisme D'action

The mechanism of action of tris(ethylenediamine)rhodium(III) trichloride trihydrate involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium center acts as a Lewis acid, accepting electron pairs from ligands and substrates, thereby stabilizing transition states and lowering activation energies. This coordination ability makes it an effective catalyst in many reactions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares tris(ethylenediamine)rhodium(III) trichloride trihydrate with analogous tris(ethylenediamine) complexes of cobalt(III) and chromium(III):

Activité Biologique

Tris(ethylenediamine)rhodium(III) trichloride trihydrate, often referred to as Rh(III) complex, is a coordination compound with significant implications in both chemical and biological research. This compound features a rhodium ion coordinated with three ethylenediamine ligands and three chloride ions, along with three water molecules of hydration. Its unique structure and properties make it a subject of interest in various fields, particularly in catalysis and biochemistry.

- Chemical Formula :

- Molecular Weight : 443.60 g/mol

- CAS Number : 15004-86-1

- Appearance : Pale yellow crystalline solid

- Melting Point : 280 °C (decomposes)

Table 1: Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 15004-86-1 |

| Molecular Formula | C₆H₃₀Cl₃N₆O₃Rh |

| Molecular Weight | 443.60 g/mol |

| IUPAC Name | Rhodium(III) tris(ethane-1,2-diamine) trihydrate trichloride |

| SMILES | O.O.O.[Cl-].[Cl-].[Cl-].[Rh+3].NCCN.NCCN.NCCN |

This compound exhibits biological activity primarily through its interactions with biomolecules such as DNA and proteins. Research suggests that its mechanism of action involves:

- Catalytic Activity : As a catalyst in various biochemical reactions, it can facilitate oxidation and reduction processes.

- DNA Interaction : The compound has shown potential in binding to DNA, which may lead to anticancer properties.

- Protein Interaction : It can interact with proteins, potentially altering their functions.

Case Studies and Research Findings

- Anticancer Potential : A study demonstrated that rhodium complexes, including tris(ethylenediamine)rhodium(III), exhibit cytotoxic effects on cancer cell lines by inducing apoptosis. The compound's ability to bind DNA was highlighted as a key factor in its anticancer activity .

- Enzyme Inhibition : Research has indicated that rhodium complexes can inhibit certain enzymes, which may be beneficial in therapeutic applications. For instance, studies have shown the inhibition of metalloproteinases, which are implicated in cancer metastasis .

- Catalytic Reactions in Biological Systems : Tris(ethylenediamine)rhodium(III) has been utilized as a catalyst for various organic reactions that mimic biological processes, enhancing our understanding of enzyme mechanisms .

Table 2: Summary of Biological Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits metalloproteinases | |

| Catalytic Reactions | Mimics biological enzyme mechanisms |

Applications in Research and Industry

This compound serves multiple roles across various fields:

- Catalysis : Used as a catalyst precursor in organic synthesis, particularly for hydrogenation and carbonylation reactions.

- Biological Research : Investigated for its potential therapeutic applications due to its interactions with biomolecules.

- Industrial Processes : Employed in the preparation of other rhodium complexes and as a catalyst in industrial chemical reactions.

Q & A

Basic Research Questions

Q. What are the synthetic routes for preparing tris(ethylenediamine)rhodium(III) trichloride trihydrate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized by reacting rhodium(III) chloride with ethylenediamine in aqueous solution under controlled heating (60–80°C) and stirring. Precise pH adjustment (pH 6–7) and stoichiometric ratios (1:3 RhCl₃:ethylenediamine) are critical for ligand coordination. Post-synthesis, the product is purified via recrystallization from hot water and vacuum filtration to remove unreacted ligands .

- Key Factors : Temperature exceeding 80°C may degrade ethylenediamine ligands, while acidic conditions (pH < 6) can lead to incomplete coordination. Yield typically ranges from 70–85% under optimal conditions.

Q. How is the octahedral geometry of tris(ethylenediamine)rhodium(III) confirmed experimentally?

- Characterization Techniques :

- Single-crystal X-ray diffraction confirms ligand arrangement and bond lengths (Rh–N: ~2.05 Å; Rh–Cl: ~2.33 Å).

- UV-Vis spectroscopy shows d-d transition bands at 450–500 nm (ε ≈ 150 M⁻¹cm⁻¹), characteristic of Rh(III) in an octahedral field .

- IR spectroscopy identifies N–H stretching (3200–3350 cm⁻¹) and Rh–Cl vibrations (280–310 cm⁻¹) .

Q. What are the primary catalytic applications of this compound in organic synthesis?

- Applications :

- Hydrogenation : Catalyzes asymmetric hydrogenation of ketones with enantiomeric excess (ee) >90% under H₂ (1–3 atm) at 25–40°C .

- Carbonylation : Facilitates alkene carbonylation to esters (TOF: 50–100 h⁻¹) using CO (1–5 atm) in methanol .

- Limitations : Sensitivity to air/moisture requires inert atmospheres (e.g., N₂/Ar glovebox) for catalytic cycles .

Advanced Research Questions

Q. How does the ligand substitution kinetics of tris(ethylenediamine)rhodium(III) compare to cobalt(III) analogs in aqueous solution?

- Mechanistic Insights :

- Rh(III) complexes exhibit slower ligand substitution rates (k ≈ 10⁻⁴ s⁻¹) compared to Co(III) analogs (k ≈ 10⁻² s⁻¹) due to stronger Rh–N bonds. Substitution with CN⁻ or SCN⁻ follows a dissociative mechanism, confirmed by Eyring analysis (ΔH‡ ≈ 85 kJ/mol for Rh vs. 65 kJ/mol for Co) .

- Implications : Rhodium’s slower kinetics make it preferable for stable catalytic intermediates in multi-step reactions.

Q. What evidence supports the anticancer activity of tris(ethylenediamine)rhodium(III) via DNA interaction?

- Findings :

- DNA Binding : Fluorescence quenching studies show a binding constant (Kb) of 1.2 × 10⁵ M⁻¹ with calf thymus DNA, suggesting intercalation or groove binding.

- Cytotoxicity : IC₅₀ values of 8–15 µM against HeLa and MCF-7 cell lines, with apoptosis confirmed via flow cytometry (Annexin V/PI staining) .

- Contradictions : Some studies report lower efficacy (IC₅₀ > 50 µM) in hypoxia, suggesting oxygen-dependent activation pathways .

Q. How do crystal field splitting parameters (Δ₀) for Rh(III) in this compound compare to Cr(III) or Co(III) complexes?

- Spectrochemical Analysis :

- Rh(III) : Δ₀ ≈ 27,000 cm⁻¹ (UV-Vis λmax = 470 nm).

- Co(III) : Δ₀ ≈ 22,000 cm⁻¹; Cr(III) : Δ₀ ≈ 17,000 cm⁻¹.

- Trend : Rhodium’s higher Δ₀ correlates with stronger ligand field strength (ethylenediamine > H₂O > Cl⁻) and metal electronegativity .

Q. What challenges arise in reconciling conflicting data on its enzyme inhibition efficacy (e.g., metalloproteinases)?

- Data Discrepancies :

- Study A : Reports 70% inhibition of MMP-9 at 10 µM (IC₅₀ = 5 µM) .

- Study B : Shows <30% inhibition at 20 µM, attributed to buffer composition (e.g., Zn²⁺ interference in Tris-HCl vs. HEPES) .

- Resolution : Standardize assay conditions (pH 7.4, 25°C, 0.1 M HEPES) and pre-incubate enzyme with inhibitor for 30 min to ensure binding equilibrium.

Safety and Handling

Q. What are the occupational exposure limits (OELs) for rhodium in this compound?

- Regulatory Limits :

- OSHA PEL : 0.001 mg Rh/m³ (8-h TWA).

- NIOSH REL : 0.001 mg Rh/m³ (TWA) .

- Handling : Use fume hoods, PPE (nitrile gloves, lab coat), and monitor air quality in synthesis labs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.